Retinol
Overview
Description
It is essential for vision, cellular development, maintenance of skin and mucous membranes, immune function, and reproductive development . Retinol is commonly found in food sources such as fish, dairy products, and meat . It is also widely used in skincare products for its anti-aging and acne-treating properties .
Mechanism of Action
Target of Action
Retinol, also known as Vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a crucial role in regulating gene transcription and cell differentiation .
Mode of Action
This compound is believed to exert its pharmacological actions by binding to and activating RARs and RXRs . This interaction results in the modulation of the activity of growth factors and cytokines involved in extracellular matrix (ECM) turnover and inflammation .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is oxidized once to generate retinal and twice to generate retinoic acid (RA). For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation . The enzymes for most of these activities have been identified .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Dietary vitamin A is derived from a variety of carotenoids found in plants. It is enriched in the liver, egg yolks, and the fat component of dairy products .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound has demonstrated its effectiveness in promoting various anti-aging benefits for the skin. It can stimulate collagen synthesis, inhibit matrix metalloproteinase (MMP) activity, reduce oxidative stress, and modulate gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the skin serves a critical role as the primary defense barrier against various environmental threats, including exposure to solar ultraviolet (UV) radiation, physical and chemical injuries, infections from pathogens, and the prevention of water loss . These factors can affect the effectiveness of this compound in the skin.
Biochemical Analysis
Biochemical Properties
Retinol plays a significant role in biochemical reactions, particularly in the visual cycle and cellular differentiation. It interacts with several enzymes, proteins, and other biomolecules. Key enzymes involved in this compound metabolism include this compound dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes catalyze the oxidation and reduction of this compound, converting it to retinal and retinoic acid. This compound also binds to cellular this compound-binding proteins, which facilitate its transport and storage within cells .
Cellular Effects
This compound influences various cellular processes, including cell differentiation, proliferation, and apoptosis. It affects cell signaling pathways by binding to retinoic acid receptors and retinoid X receptors, which regulate gene expression . This compound also modulates cellular metabolism by influencing the expression of genes involved in lipid metabolism, immune response, and cell cycle regulation . In skin cells, this compound promotes collagen production and reduces the appearance of wrinkles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with retinoic acid receptors and retinoid X receptors. These receptors function as transcription factors that regulate the expression of target genes . This compound is converted to retinoic acid, which binds to these receptors and activates or represses gene transcription. This process influences various cellular functions, including cell differentiation, proliferation, and apoptosis . This compound also interacts with enzymes such as this compound dehydrogenase and aldehyde dehydrogenase, which catalyze its conversion to retinal and retinoic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to light and heat, which can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including promoting cell differentiation and reducing oxidative stress . Prolonged exposure to high concentrations of this compound can lead to cytotoxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote cell differentiation, enhance immune function, and reduce the risk of certain cancers . High doses of this compound can lead to toxicity, including liver damage, teratogenic effects, and increased oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the visual cycle and retinoic acid signaling pathway. It is metabolized by enzymes such as this compound dehydrogenase, alcohol dehydrogenase, and aldehyde dehydrogenase . These enzymes convert this compound to retinal and retinoic acid, which are active forms of vitamin A that regulate gene expression and cellular function . This compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, which is required for its oxidation and reduction reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to cellular this compound-binding proteins and this compound-binding protein 4 . These proteins facilitate the transport of this compound to target tissues and protect it from degradation . This compound is also stored in the liver as retinyl esters, which can be mobilized in response to tissue needs . The distribution of this compound within cells is influenced by its binding to cellular this compound-binding proteins, which direct it to specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . Its activity and function are influenced by its subcellular localization. For example, this compound in the nucleus can bind to retinoic acid receptors and regulate gene expression . This compound in the endoplasmic reticulum is involved in its metabolism and conversion to retinal and retinoic acid . Post-translational modifications and targeting signals also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinol can be synthesized through several chemical routes. One common method involves the reduction of retinaldehyde, which is derived from beta-carotene. The reduction process typically uses reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as fish liver oil. The extracted this compound is then subjected to various purification processes, including crystallization and chromatography, to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Retinol undergoes several types of chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Reduction: this compound can be reduced to retinyl esters using reducing agents like sodium borohydride.
Esterification: this compound reacts with fatty acids to form retinyl esters, which are more stable and commonly found in storage forms.
Major Products Formed:
Retinaldehyde: Formed through the oxidation of this compound.
Retinoic Acid: Further oxidation of retinaldehyde.
Retinyl Esters: Formed through esterification with fatty acids.
Scientific Research Applications
Retinol has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin A in various samples.
Biology: Studied for its role in cellular differentiation and development.
Medicine: Used in the treatment of vitamin A deficiency, acne, and as an anti-aging agent in dermatology.
Industry: Incorporated into cosmetic products for its skin-enhancing properties.
Comparison with Similar Compounds
Tretinoin (Retinoic Acid): A more potent derivative of retinol used in the treatment of acne and photoaging.
Adapalene: A synthetic retinoid used for acne treatment.
Tazarotene: Another synthetic retinoid used for psoriasis and acne.
Comparison:
Potency: Tretinoin is more potent than this compound and acts faster due to its direct action on the skin.
Stability: this compound is less stable compared to synthetic retinoids like adapalene and tazarotene.
Skin Irritation: this compound is generally less irritating to the skin compared to tretinoin.
This compound stands out due to its natural occurrence and essential role in various biological processes, making it a unique and valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Record name | VITAMIN A | |
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DSSTOX Substance ID |
DTXSID3023556 | |
Record name | Retinol | |
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Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |
Record name | VITAMIN A | |
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Record name | Vitamin A | |
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Record name | Vitamin A | |
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Boiling Point |
279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |
Record name | VITAMIN A | |
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Record name | VITAMIN A | |
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Solubility |
Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |
Record name | VITAMIN A | |
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Record name | Vitamin A | |
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Vapor Pressure |
0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | Vitamin A | |
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Mechanism of Action |
Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer. | |
Record name | Vitamin A | |
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Record name | VITAMIN A | |
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Color/Form |
Solvated crystals from polar solvents, such as methanol or ethyl formate | |
CAS No. |
11103-57-4, 68-26-8 | |
Record name | VITAMIN A | |
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Record name | Retinol | |
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Record name | Retinol [INN:BAN] | |
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Record name | Vitamin A | |
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Melting Point |
144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |
Record name | VITAMIN A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vitamin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VITAMIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vitamin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: How does retinol influence immune responses?
A: this compound and its binding protein (RBP) demonstrate a positive correlation with IgG/IgM and IgA/IgM ratios, as well as influenza virus-specific antibodies. [] This suggests a potential role for this compound in modulating both innate and adaptive immune responses.
Q2: What is the molecular formula and weight of this compound?
A2: While not explicitly provided in the provided research, this compound (Vitamin A alcohol) is known to have the molecular formula C20H30O and a molecular weight of 286.45 g/mol.
Q3: Are there any notable spectroscopic characteristics of this compound?
A: Laser flash photolysis of this compound produces a transient at 580 nm, attributed to the this compound radical cation. This radical cation reacts with carotenoids, leading to the formation of carotenoid radical cations. []
Q4: How do structural analogs of this compound affect its uptake?
A: Retinal and retinoic acid, structural analogs of this compound, do not impact the uptake of this compound. [] This suggests a specific uptake mechanism for this compound that differentiates it from its analogs.
Q5: What factors influence the stability of this compound?
A: While specific stability studies are not detailed in the abstracts, one study indicates that fortification of cooking oil with this compound appears to help maintain stable levels of this compound in breast milk compared to other supplementation methods. []
Q6: Does long-term high intake of Vitamin A pose any risks?
A: In a study using rats, long-term supplementation with high doses of Vitamin A resulted in elevated liver Vitamin A and total lipid concentrations. [] While liver function remained normal, these findings suggest potential risks associated with chronic high Vitamin A intake.
Q7: Are there any known negative interactions between this compound and other compounds?
A: this compound can potentiate the inhibitory effect of ascorbic acid in uric acid assays, leading to potentially misleading low uric acid readings. [] This highlights the importance of considering potential interactions when interpreting clinical laboratory results.
Q8: What analytical methods are commonly used to assess Vitamin A status?
A8: Several methods are used to assess Vitamin A status:
- High-performance liquid chromatography (HPLC): Used to measure serum this compound concentrations. [, , , ]
- Modified Relative Dose Response (MRDR): Used to assess liver this compound stores. [, ]
- Stable-isotope techniques: Used to accurately determine the conversion of beta-carotene to this compound. []
Q9: How has the understanding of this compound metabolism evolved?
A: Early research in the 1980s and 1990s established the basic pathway of this compound metabolism. [] Recent studies using advanced techniques like transgenic mice and gene cloning have shed light on specific enzymes involved in this compound hydrolysis. []
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